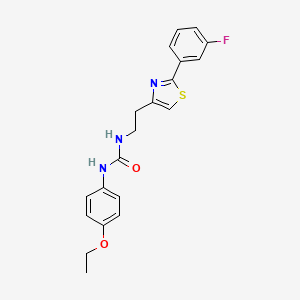

1-(4-Ethoxyphenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c1-2-26-18-8-6-16(7-9-18)24-20(25)22-11-10-17-13-27-19(23-17)14-4-3-5-15(21)12-14/h3-9,12-13H,2,10-11H2,1H3,(H2,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHNIVPVWFKMQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.

Coupling with Ethoxyphenyl Isocyanate: The final step involves the coupling of the thiazole derivative with ethoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution Reagents: Reagents such as halogens, alkyl halides, and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with modified functional groups.

Scientific Research Applications

Research indicates that 1-(4-Ethoxyphenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea exhibits significant biological activities, particularly in the following areas:

Antitumor Activity

Several studies have reported the antitumor potential of urea derivatives similar to this compound. The mechanism of action often involves the inhibition of key proteins involved in cell proliferation and survival pathways.

- Case Study : A study evaluating related compounds demonstrated that certain derivatives exhibited GI50 values against various cancer cell lines:

- Non-small cell lung cancer: 1.7 µM

- Prostate cancer: 15.9 µM

- Ovarian cancer: 25.9 µM

These findings suggest that structural modifications can enhance antitumor efficacy.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays, indicating its potential as an antibacterial agent.

- Minimum Inhibitory Concentration (MIC) values against common pathogens include:

- Staphylococcus aureus: 0.03–0.06 µg/mL

- Streptococcus pyogenes: 0.06–0.12 µg/mL

- Haemophilus influenzae: 0.25–1 µg/mL

These results indicate that the compound may be effective against bacterial infections, which could be beneficial in clinical settings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization processes. The presence of both thiazole and urea rings is crucial for its biological activity due to their roles in enhancing binding affinity to target proteins involved in tumor growth and bacterial resistance.

Example Synthetic Route

A simplified synthetic route could involve:

- Formation of the pyrrolidine core via cyclization.

- Substitution reactions to introduce the ethoxyphenyl and thiazole moieties.

Case Studies and Research Findings

Numerous studies have highlighted the biological relevance of urea derivatives similar to this compound:

- Antitumor Efficacy : Recent research has indicated selective cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic potential.

- Antimicrobial Properties : Investigations into thiazole-containing urea derivatives have demonstrated promising antibacterial activity, supporting the notion that modifications can enhance efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Effects on the Urea-Aromatic System

Key Analogs :

- 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a, ): Substituent: 3-Fluorophenyl on urea. Thiazole Modification: Piperazinylmethyl group. Molecular Weight: 484.2 g/mol (ESI-MS).

Comparison with Target Compound :

Role of the Thiazole Ring

Key Analogs :

Comparison with Target Compound :

- The 3-fluorophenyl substitution on thiazole may enhance π-π stacking with aromatic residues in target proteins compared to non-fluorinated analogs .

Key Analogs :

- Aurora Kinase Inhibitors (): Example: 1-(3-Chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea. Activity: Targets kinases via quinazoline-thiazole interactions.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(4-Ethoxyphenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antitumor effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and molecular weight of approximately 370.49 g/mol. The presence of the thiazole ring and the urea moiety are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole and urea functionalities. For instance, compounds similar to 1-(4-Ethoxyphenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea have demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | EKVX (Lung Cancer) | 1.7 | Inhibition of cell proliferation |

| Compound B | OVCAR-4 (Ovarian Cancer) | 21.5 | Induction of apoptosis |

| Compound C | PC-3 (Prostate Cancer) | 28.7 | Cell cycle arrest |

The compound's structure suggests that the thiazole ring plays a pivotal role in enhancing cytotoxicity, as seen in various analogs tested against multiple cancer cell lines .

The mechanisms underlying the biological activity of 1-(4-Ethoxyphenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea may include:

- Inhibition of Tumor Growth : Compounds with similar structures have shown to inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

- Targeting Specific Pathways : The thiazole moiety is known to interact with various biological targets, including enzymes involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Substituents on the phenyl and thiazole rings significantly influence potency. For example, electron-donating groups enhance activity, while steric hindrance may reduce it.

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical settings:

- Study on Thiazole Derivatives : A study found that thiazole derivatives exhibited promising antiproliferative effects against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

- Combination Therapy : Research indicated that combining thiazole-based compounds with traditional chemotherapy agents resulted in synergistic effects, enhancing overall efficacy in resistant cancer types .

Q & A

Q. What experimental approaches identify synergistic or antagonistic effects with co-administered drugs?

- Methodological Answer :

- Combinatorial screening : Use a checkerboard assay (varying molar ratios) to calculate fractional inhibitory concentration (FIC) indices.

- Mechanistic studies : Perform transcriptomics (RNA-seq) to identify overlapping pathways.

- In vivo validation : Use ’s split-plot design to test combinations in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.